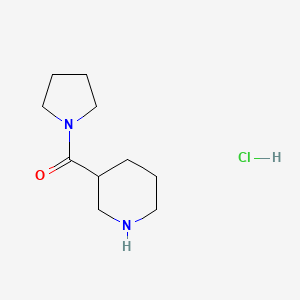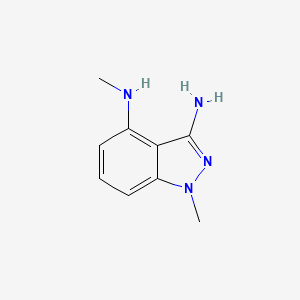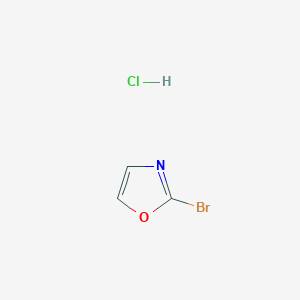
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine
Overview
Description
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions . For instance, synthesis of sulfanyl pyrazoles can be based on the condensation of 3-chloro-2,4-dicarbonyl substrates with thiophenols and hydrazine hydrate .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Chemical Reactions Analysis
Pyrazoles are multifarious frameworks with chemical diversity, which makes them peculiarly interesting for the organic chemist, whether in the structure elucidation aspect, or the chemistry and reactivity profile as building blocks for more complex heterocyclic systems .
Scientific Research Applications
Insecticide Development
This compound serves as an intermediate in the synthesis of chlorantraniliprole , a novel anthranilamide insecticide . Chlorantraniliprole is known for its high efficacy and low toxicity, making it a preferred choice for pest control in agriculture.
Pharmaceutical Research
The pyrazole ring, which is a component of this compound, is a key element in drug design. It’s used to create drug-like compounds with multiple biological activities, including anti-inflammatory and analgesic properties .
Organic Synthesis
The compound’s structural diversity allows for modification through nucleophilic and electrophilic substitution reactions, making it a valuable reagent in organic synthesis to create various sulfur-containing azoles .
Catalysis
Due to its reactive nature, 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine can be used in catalytic processes to facilitate multicomponent reactions, which are essential in the development of complex organic compounds .
Green Chemistry
The compound aligns with the principles of green chemistry, such as “metal-free” and “solvent-free” reactions, which are crucial for sustainable and environmentally friendly chemical processes .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives are often used in the design of drug-like compounds with multiple biological activities .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their structural diversity .
Result of Action
It’s known that pyrazole derivatives can have a wide range of biological activities .
properties
IUPAC Name |
3-chloro-2-(1H-pyrazol-5-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-6-3-5(9(11,12)13)4-14-8(6)7-1-2-15-16-7/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHLQTWIIOOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392782.png)
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1392785.png)



![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)


![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)

![3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392799.png)
![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)
![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)
